2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
Description
2-Chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a chlorobenzenesulfonamide core linked to a 1-methyltetrahydroquinoline moiety via a morpholinoethyl spacer. Its structure integrates a sulfonamide group (known for hydrogen-bonding and enzyme inhibition), a tetrahydroquinoline scaffold (common in bioactive molecules), and a morpholine ring (enhancing solubility and bioavailability).
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-25-10-4-5-17-15-18(8-9-20(17)25)21(26-11-13-29-14-12-26)16-24-30(27,28)22-7-3-2-6-19(22)23/h2-3,6-9,15,21,24H,4-5,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWMZBKDAOVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar sulfonamide derivatives are summarized below:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analysis; exact data unavailable in evidence.
Structural and Functional Insights
- Morpholinoethyl Linker: The target’s morpholine ring distinguishes it from analogs with non-polar linkers (e.g., ethyl in or styryl in ). Morpholine’s oxygen atom improves water solubility, critical for bioavailability .
- Chlorobenzenesulfonamide Core : The electron-withdrawing chlorine atom may enhance binding to electrophilic enzyme pockets compared to methoxy or fluorine substituents in analogs .
Research Findings from Analogs
- Bioactivity: Sulfonamides with tetrahydroquinoline scaffolds (e.g., ) often inhibit enzymes like monoacylglycerol acyltransferase (MGAT) or kinases .
- Solubility : Morpholine-containing compounds exhibit superior aqueous solubility vs. alkyl-linked analogs (e.g., 388.5 MW compound in vs. target’s ~445.0 MW) .
- Metabolic Stability : Trifluoroacetyl groups (as in ) resist oxidative metabolism but may reduce solubility—a trade-off avoided in the target’s design.
Q & A
Basic: What are the critical steps and considerations in synthesizing this compound?
Methodological Answer:
The synthesis of this sulfonamide derivative involves multi-step reactions, typically starting with functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. Key considerations include:
- Reagent Selection : Use of morpholine derivatives for introducing the morpholinoethyl group (e.g., nucleophilic substitution under basic conditions) .
- Reaction Optimization : Temperature control (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., DMF or dichloromethane for solubility) to maximize yield .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .
Basic: How is the compound characterized for structural integrity and purity?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., integration ratios for methyl groups on tetrahydroquinoline and morpholine) .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~550) .
- X-ray Crystallography : For absolute configuration determination, as seen in related sulfonamide derivatives .
- Elemental Analysis : Validate empirical formula (e.g., C₂₃H₂₇ClN₃O₃S) with <0.5% deviation .
Advanced: How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions in SAR often arise from subtle structural variations or assay conditions. Mitigation strategies include:
- Systematic Substitution : Synthesize analogs with single functional group changes (e.g., replacing the chloro group with fluoro or methyl to assess electronic effects) .
- Multi-Parametric Analysis : Use multivariate regression to correlate logP, steric bulk (e.g., molar refractivity), and bioactivity data .
- Crystallographic Validation : Compare ligand-bound protein structures to identify critical binding interactions (e.g., sulfonamide oxygen hydrogen bonding) .
Advanced: What computational methods are effective for predicting biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or kinases (e.g., docking scores < -8 kcal/mol suggest high affinity) .
- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide moiety as a hydrogen bond acceptor) using tools like Phase .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks (e.g., high logS may indicate solubility issues) .
Advanced: How to design an enantioselective synthesis for chiral analogs?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes for hydrogenation of tetrahydroquinoline intermediates) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate enantiomeric excess (ee >99%) .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during sulfonamide coupling .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow systems for exothermic steps (e.g., sulfonation) to improve heat dissipation and reduce byproducts .
- DoE (Design of Experiments) : Use Taguchi or factorial designs to test variables (e.g., solvent ratio, catalyst loading) and identify optimal conditions .
- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Advanced: How to address low reproducibility in biological assays?
Methodological Answer:
- Standardized Protocols : Pre-incubate compounds in assay buffers (e.g., PBS with 0.1% BSA) to prevent aggregation .
- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .
- Dose-Response Curves : Perform triplicate runs with 10-point dilution series (IC₅₀ ± SEM < 10%) to ensure reliability .
Advanced: What analytical methods detect degradation products under stability testing?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9), then analyze by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
